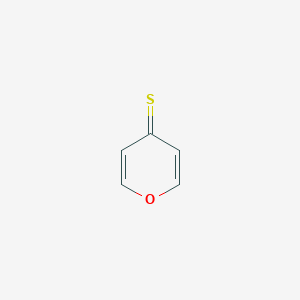
4H-Pyran-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-thione is a useful research compound. Its molecular formula is C5H4OS and its molecular weight is 112.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antioxidant and Antimicrobial Properties
Research indicates that derivatives of 4H-pyran-4-thione exhibit notable antioxidant activity. These compounds have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. For instance, studies have shown that certain derivatives demonstrate effective antimicrobial activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents.
Chemotherapeutic Potential
Compounds related to this compound have been investigated for their chemoprotective properties. They are known to stimulate the metabolic inactivation of electrophiles, which is essential for detoxifying carcinogens. This property positions them as promising agents in cancer therapy, particularly in enhancing the efficacy of existing chemotherapeutic drugs.
Coordination Chemistry
Ligand Properties
this compound acts as a ligand in coordination chemistry, forming complexes with metal ions. Its ability to coordinate through sulfur and oxygen atoms allows it to stabilize various metal centers, which can be utilized in catalysis and material synthesis. The compound has been shown to form stable complexes with transition metals, enhancing the reactivity of these metals in catalytic cycles .
Materials Science
Photonic Applications
Recent studies utilizing synchrotron-based photoelectron spectroscopy have explored the electronic states of this compound, revealing its potential applications in photonic devices. The compound's ability to absorb ultraviolet light and its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
-
Antioxidant Activity Evaluation
A study conducted on various derivatives of this compound assessed their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that certain substitutions on the pyran ring significantly enhanced antioxidant activity compared to the parent compound. -
Coordination Complexes with Transition Metals
Research involving the synthesis of metal complexes with this compound demonstrated that these complexes exhibited improved catalytic activity in organic transformations, highlighting the importance of the ligand's structure on the catalytic efficiency . -
Photonic Device Development
Investigations into the electronic properties of this compound revealed its potential application in OLED technology, where its ability to emit light upon excitation was characterized through photophysical measurements .
Eigenschaften
CAS-Nummer |
1120-93-0 |
|---|---|
Molekularformel |
C5H4OS |
Molekulargewicht |
112.15 g/mol |
IUPAC-Name |
pyran-4-thione |
InChI |
InChI=1S/C5H4OS/c7-5-1-3-6-4-2-5/h1-4H |
InChI-Schlüssel |
WWANKXYUVUCOMI-UHFFFAOYSA-N |
SMILES |
C1=COC=CC1=S |
Kanonische SMILES |
C1=COC=CC1=S |
Key on ui other cas no. |
1120-93-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















